molecular formula C20H28N2O3 B3793143 Cyclohexen-1-yl-[3-(3,4-dimethoxyanilino)piperidin-1-yl]methanone

Cyclohexen-1-yl-[3-(3,4-dimethoxyanilino)piperidin-1-yl]methanone

Cat. No.: B3793143
M. Wt: 344.4 g/mol
InChI Key: KKWSNDCFORIPQD-UHFFFAOYSA-N
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Description

Cyclohexen-1-yl-[3-(3,4-dimethoxyanilino)piperidin-1-yl]methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexene ring, a piperidine ring, and a methanone group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexen-1-yl-[3-(3,4-dimethoxyanilino)piperidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the cyclohexene and piperidine intermediates. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For example, the cyclohexene ring can be synthesized through a Diels-Alder reaction, while the piperidine ring can be prepared via reductive amination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

Cyclohexen-1-yl-[3-(3,4-dimethoxyanilino)piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Cyclohexen-1-yl-[3-(3,4-dimethoxyanilino)piperidin-1-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclohexen-1-yl-[3-(3,4-dimethoxyanilino)piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexen-1-yl-[3-(3,4-dimethoxyanilino)piperidin-1-yl]methanol
  • Cyclohexen-1-yl-[3-(3,4-dimethoxyanilino)piperidin-1-yl]ethanone

Uniqueness

Cyclohexen-1-yl-[3-(3,4-dimethoxyanilino)piperidin-1-yl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

cyclohexen-1-yl-[3-(3,4-dimethoxyanilino)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-24-18-11-10-16(13-19(18)25-2)21-17-9-6-12-22(14-17)20(23)15-7-4-3-5-8-15/h7,10-11,13,17,21H,3-6,8-9,12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWSNDCFORIPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=CCCCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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